(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester: is an organic compound that features a tert-butyl ester group, a phenyl ring, and a trifluoromethylsulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The trifluoromethylsulfonyloxy group can be introduced via a sulfonylation reaction using trifluoromethanesulfonic anhydride (Tf2O) and a base such as pyridine .
Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with various nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed.
Major Products:
Oxidation: Phenolic compounds.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and sulfonylation .
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism by which tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate exerts its effects involves the cleavage of the ester bond, releasing the active carboxylic acid derivative. The trifluoromethylsulfonyloxy group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Tert-butyl (2R)-4-phenylbutanoate: Lacks the trifluoromethylsulfonyloxy group, making it less reactive in nucleophilic substitution reactions.
Tert-butyl (2R)-4-phenyl-2-(methanesulfonyloxy)butanoate: Similar structure but with a methanesulfonyloxy group instead of trifluoromethylsulfonyloxy, leading to different reactivity and applications.
Tert-butyl (2R)-4-phenyl-2-(tosyloxy)butanoate: Contains a tosyloxy group, which is bulkier and less electron-withdrawing compared to trifluoromethylsulfonyloxy.
Uniqueness: The presence of the trifluoromethylsulfonyloxy group in tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate imparts unique reactivity and stability, making it particularly useful in synthetic organic chemistry and pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3O5S/c1-14(2,3)22-13(19)12(23-24(20,21)15(16,17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGJVBLCTPMQMQ-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.